Evoxanthine
Overview
Description
Evoxanthine is an alkaloid compound with the molecular formula C16H13NO4 . It is known for its presence in certain plant species, such as Pleiocarpa pycnantha and Ophiorrhiza renieri. This compound has garnered attention due to its notable antimalarial and anticancer properties .
Mechanism of Action
Target of Action
Evoxanthine is an alkaloid that has been found in O. renieri . It has demonstrated antimalarial and anticancer activities . .
Mode of Action
Its anticancer and antimalarial activities suggest that it may interact with cellular targets that play crucial roles in these diseases .
Biochemical Pathways
This pathway is essential for the synthesis and degradation of purine nucleotides, which are vital components of DNA and RNA, and energy metabolism .
Result of Action
This compound has shown potential in decreasing the proliferation of nine sensitive and drug-resistant cancer cell lines . It is also active against P. falciparum, a parasite responsible for malaria, with an IC50 value of 67.6 µg/ml . These findings suggest that this compound may induce cellular changes that inhibit cell growth and proliferation, particularly in cancer cells and P. falciparum .
Action Environment
It’s known that environmental factors can influence the action of various compounds through epigenetic modifications . These modifications can alter gene expression and potentially influence the efficacy and stability of compounds like this compound .
Biochemical Analysis
Cellular Effects
Evoxanthine has been found to exhibit cytotoxic effects on cancer cells. It decreases the proliferation of nine sensitive and drug-resistant cancer cell lines
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: Evoxanthine can be synthesized through various chemical reactions involving the appropriate precursors. One common method involves the cyclization of specific intermediates under controlled conditions to form the acridone structure characteristic of this compound. The exact synthetic route may vary depending on the desired yield and purity.
Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from natural sources, such as the stem bark of Pleiocarpa pycnantha. The extraction process includes solvent extraction, purification, and crystallization to obtain this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Evoxanthine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in this compound, leading to different products.
Substitution: this compound can participate in substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Evoxanthine has a wide range of scientific research applications, including:
Chemistry: this compound is used as a reference compound in the study of alkaloid chemistry and the development of new synthetic methodologies.
Biology: Its antimalarial properties make it a valuable compound in the study of malaria and the development of new antimalarial drugs.
Medicine: this compound’s anticancer activities have led to its investigation as a potential therapeutic agent for various types of cancer
Industry: this compound is used in the pharmaceutical industry for the development of new drugs and in the agricultural industry for its potential use as a natural pesticide.
Comparison with Similar Compounds
Evoxanthine is structurally similar to other acridone alkaloids, such as:
- Xanthevodine
- Melicopidine
- Kokusaginine
Uniqueness: What sets this compound apart from these similar compounds is its unique combination of antimalarial and anticancer activities. While other acridone alkaloids may exhibit one of these properties, this compound’s dual activity makes it a particularly valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
11-methoxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c1-17-10-6-4-3-5-9(10)14(18)13-11(17)7-12-15(16(13)19-2)21-8-20-12/h3-7H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBVHYNIDQSMFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C3=C(C4=C(C=C31)OCO4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00324839 | |
Record name | EVOXANTHINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00324839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477-82-7 | |
Record name | 11-Methoxy-5-methyl-1,3-dioxolo[4,5-b]acridin-10(5H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=477-82-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | EVOXANTHINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407812 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | EVOXANTHINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00324839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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